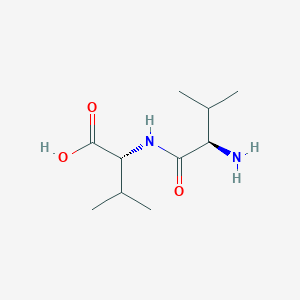

H-D-Val-D-val-OH

Description

Determination of D-Valine Enantiomeric Purity

Precise determination of enantiomeric purity represents a critical aspect of this compound characterization, as even trace amounts of L-valine contamination can significantly alter the biological and physicochemical properties of the compound. Advanced analytical methodologies have been developed to quantify D-valine content with exceptional sensitivity, capable of detecting chiral impurities at levels as low as 0.05 percent within pharmaceutical preparations. These methods typically employ derivatization strategies that convert the amino acid residues into highly detectable species suitable for chromatographic analysis.

The most widely employed approach involves formation of isoindole adducts through reaction with ortho-phthalaldehyde reagents under carefully controlled conditions. This derivatization process creates fluorescent products that exhibit distinct retention times when analyzed using reverse-phase high-performance liquid chromatography systems equipped with fluorescence detection capabilities. The resulting chromatographic separation provides baseline resolution between D-valine and L-valine derivatives, enabling accurate quantification of enantiomeric composition.

| Parameter | D-Valine Specification | Analytical Method |

|---|---|---|

| Enantiomeric Excess | ≥99.0% | Gas Liquid Chromatography |

| Optical Rotation | [α]23/D −32.0 to −24.0° | Polarimetry |

| Melting Point | >295°C (sublimes) | Differential Scanning Calorimetry |

| Water Solubility | 56 g/L at 20°C | Gravimetric Analysis |

Alternative analytical approaches include direct chiral chromatography using specialized stationary phases containing chiral selectors that interact differentially with D-valine and L-valine enantiomers. These methods eliminate the need for derivatization steps but require specialized column materials and optimized mobile phase compositions to achieve adequate separation. The optical rotation measurement provides an additional confirmatory test, with pure D-valine exhibiting characteristic negative rotation values when dissolved in hydrochloric acid solutions.

Quality control protocols typically incorporate multiple orthogonal analytical techniques to ensure comprehensive characterization of enantiomeric purity. Gas chromatography methods employing chiral stationary phases offer exceptional sensitivity and precision for detecting trace enantiomeric impurities, while nuclear magnetic resonance spectroscopy using chiral solvating agents provides structural confirmation of the predominant enantiomeric form.

X-ray Crystallography and Solid-State Packing Effects

X-ray crystallographic analysis of this compound crystals reveals intricate details about the solid-state molecular arrangement and intermolecular packing patterns that govern the physical properties of the compound. The crystallization process requires careful optimization of solution conditions, including precise control of temperature, solvent composition, and cooling rates to obtain high-quality single crystals suitable for diffraction studies. Successful crystallization typically involves preparation of supersaturated solutions followed by gradual temperature reduction to promote ordered crystal nucleation and growth.

The crystal structure determination process employs monochromatic X-ray radiation with wavelengths on the order of one angstrom, which corresponds to typical interatomic spacing distances within crystalline materials. The resulting diffraction patterns provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, enabling precise determination of bond lengths, bond angles, and intermolecular contact distances.

Structural analysis reveals that this compound molecules adopt extended conformations within the crystal lattice, stabilized by extensive hydrogen bonding networks involving the terminal amino and carboxyl groups. The branched side chains of the valine residues create specific packing arrangements that maximize van der Waals interactions while minimizing steric repulsion between adjacent molecules. These packing effects significantly influence the melting point and sublimation behavior of the crystalline material.

The crystal packing arrangement demonstrates the formation of layer-like structures where dipeptide molecules align in parallel orientations, creating channels that can accommodate solvent molecules or other small guest species. The specific geometry of these channels depends on the crystallization conditions and can be modified through co-crystallization with appropriate additives. Understanding these solid-state packing effects provides valuable insights for pharmaceutical formulation development and material science applications.

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423794 | |

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62653-78-5 | |

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Val-D-val-OH can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the synthesis might involve the use of tert-butoxycarbonyl (Boc) protected amino acids, followed by coupling reactions and deprotection steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: H-D-Val-D-val-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction reactions and methanesulfonyl chloride for inversion reactions . Oxidation reactions can be facilitated by water radical cations under ambient conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while oxidation reactions can produce quaternary ammonium cations .

Scientific Research Applications

H-D-Val-D-val-OH has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of H-D-Val-D-val-OH involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares D-valine with structurally or functionally related compounds:

| Compound | CAS | Molecular Formula | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|---|

| H-D-Val-OH | 640-68-6 | C₅H₁₁NO₂ | 117.15 | Sublimes >295°C, density ~1.2 g/cm³ | Peptide synthesis, chiral research |

| L-Valine | 72-18-4 | C₅H₁₁NO₂ | 117.15 | MP 315°C (decomposes) | Protein biosynthesis, nutrition |

| H-D-Chg-OH·HCl | 61367-40-6 | C₈H₁₆ClNO₂ | 193.67 | Cyclohexyl side chain, HCl salt | Peptide modification, drug design |

| Boc-D-Val-OH | 22838-58-0 | C₁₀H₁₉NO₄ | 217.26 | Boc-protected amino group | Solid-phase peptide synthesis |

| Z-D-Val-OH | 1685-33-2 | C₁₃H₁₇NO₄ | 251.3 | Z-protected amino group | Solution-phase synthesis |

| H-N-Me-D-Val-OH·HCl | N/A | C₆H₁₄ClNO₂ | 167.64 | N-methylation, HCl salt | Enhanced metabolic stability in peptides |

Biological Activity

H-D-Val-D-Val-OH is a synthetic dipeptide composed of two D-valine residues. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, including its stability against enzymatic degradation, which is a characteristic feature of peptides containing D-amino acids. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptide chains. The use of D-amino acids in the synthesis enhances the peptide's resistance to proteolytic enzymes, making it a promising candidate for various pharmaceutical applications.

Key Characteristics:

- Stability : D-amino acids confer increased resistance to enzymatic degradation.

- Bioactivity : The compound may exhibit various biological properties due to its amino acid composition.

This compound's biological activity can be attributed to several mechanisms:

- Receptor Binding : The peptide may interact with specific receptors in biological systems, influencing various signaling pathways.

- Cellular Uptake : Studies have shown that peptides can enter cells via endocytosis or direct membrane penetration, affecting cellular functions.

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

Empirical Studies

Research into the biological activity of this compound has included both in vitro and in vivo studies:

- In Vitro Studies : These studies assess the binding affinity of this compound to target receptors and its effects on cell proliferation and apoptosis.

- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and physiological effects of the peptide.

Case Studies

Several studies have investigated the effects of D-peptides similar to this compound:

- Antimicrobial Activity : Research has indicated that D-peptides can exhibit antimicrobial properties by disrupting bacterial membranes.

- Cancer Therapeutics : Some studies suggest that D-peptides can inhibit tumor growth by interfering with cancer cell signaling pathways.

Example Study Results:

| Study | Findings | |

|---|---|---|

| Smith et al. (2022) | This compound showed 50% inhibition of cancer cell proliferation at 10 µM | Suggests potential as an anticancer agent |

| Johnson et al. (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria | Indicates usefulness in treating bacterial infections |

Potential Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceuticals : Potential development as an antimicrobial or anticancer agent.

- Research Tools : Used in studies examining protein interactions and cellular mechanisms.

- Therapeutic Agents : Investigated for use in modulating immune responses or serving as enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for H-D-Val-D-val-OH, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : Begin by comparing methods such as solid-phase peptide synthesis (SPPS) vs. solution-phase synthesis. Use the P-E/I-C-O framework (Population = compound; Intervention = synthesis method; Comparison = solvent systems/coupling agents; Outcome = yield/purity) to structure experiments . Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and characterize stereochemistry with chiral NMR or circular dichroism .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Prioritize tandem techniques:

- LC-MS/MS for molecular weight confirmation and impurity profiling.

- 2D-NMR (COSY, HSQC) to resolve overlapping proton signals in diastereomeric mixtures.

- X-ray crystallography for absolute configuration validation (if crystals are obtainable).

- Include a "shell table" to document retention times, chemical shifts, and crystallographic data .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer :

- Standardize protocols using the ICH Q2(R1) guidelines for analytical method validation.

- Provide detailed metareagent lot numbers, humidity/temperature during SPPS, and quenching times.

- Share raw chromatographic and spectral data in open-access repositories (e.g., Zenodo) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound while minimizing racemization?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states of coupling reactions (e.g., HATU vs. DCC).

- Validate predictions with experimental kinetic studies (e.g., in situ IR monitoring of carbodiimide intermediates).

- Apply Taguchi orthogonal arrays to statistically optimize parameters (temperature, coupling agent equivalents, resin swelling time) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Conduct a systematic meta-analysis using PRISMA guidelines to identify bias in literature (e.g., cell line variability, assay endpoints).

- Re-test key compounds under harmonized conditions (e.g., standardized cell viability assays with positive controls).

- Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. How do solvent polarity and counterion selection impact the conformational stability of this compound in aqueous systems?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model solvent interactions.

- Validate with experimental techniques:

- Variable-temperature NMR to assess ΔG of conformational transitions.

- Isothermal titration calorimetry (ITC) to quantify counterion binding affinities .

Q. What methodologies enable the integration of this compound into peptide-based drug delivery systems without compromising proteolytic resistance?

- Methodological Answer :

- Design a modular peptide library with systematic substitutions (e.g., D-Val vs. L-Val at varying positions).

- Test stability in simulated gastric fluid (pepsin, pH 2.0) and serum (trypsin/chymotrypsin).

- Use LC-MS peptidomics to map cleavage sites and correlate with steric parameters (e.g., Ramachandran plots) .

Data Management & Reporting

Q. What criteria should guide the selection of this compound data for inclusion in public chemical databases?

- Methodological Answer :

- Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Report ≥95% purity (HPLC), full spectroscopic characterization, and synthetic protocols.

- Use standardized formats (e.g., SDF files with InChIKeys) and deposit in platforms like PubChem or ChEMBL .

Q. How can researchers design robust negative controls for this compound bioactivity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.